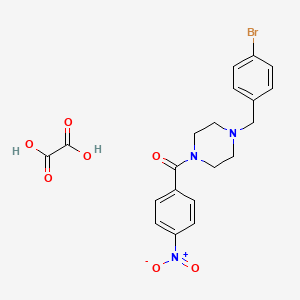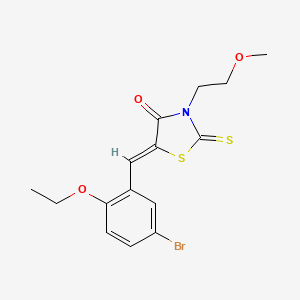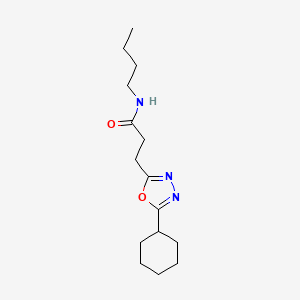![molecular formula C19H18ClNO3S B4984717 3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDDA, and it has been extensively studied for its biological and chemical properties.
作用机制
The mechanism of action of BDDA is not fully understood. However, it has been suggested that BDDA inhibits the growth of cancer cells by inducing apoptosis. BDDA has also been found to inhibit the growth of fungi and bacteria by affecting their cell membrane integrity.
Biochemical and Physiological Effects:
BDDA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and have potential use as a fluorescent probe for imaging biological systems. BDDA has also been found to have potential applications in the field of organic electronics.
实验室实验的优点和局限性
One of the major advantages of BDDA is its potential use as a fluorescent probe for imaging biological systems. BDDA is also relatively easy to synthesize, and it has been found to have high yields. However, one of the limitations of BDDA is its toxicity. BDDA has been found to be toxic to some cell lines, and this may limit its use in certain experiments.
未来方向
There are several future directions for the research on BDDA. One of the potential areas of research is the development of new synthesis methods for BDDA. Another area of research is the investigation of the mechanism of action of BDDA. Furthermore, BDDA has potential applications in the field of organic electronics, and this is an area that could be explored further. Finally, the use of BDDA as a fluorescent probe for imaging biological systems could be investigated in more detail.
Conclusion:
In conclusion, BDDA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BDDA is efficient, and it has been extensively studied for its biological and chemical properties. BDDA has potential applications in the fields of cancer research, microbiology, and organic electronics. Future research on BDDA could focus on the development of new synthesis methods, investigation of its mechanism of action, and exploration of its potential in the field of organic electronics.
合成方法
The synthesis of BDDA involves the reaction of 3-(1,3-benzodioxol-5-yl) acryloyl chloride with 2-[(3-chlorobenzyl)thio]ethanamine in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. This method is efficient and has been used by many researchers to synthesize BDDA.
科学研究应用
BDDA has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. BDDA has also been studied for its potential use as a fluorescent probe for imaging biological systems. Furthermore, BDDA has been found to have potential applications in the field of organic electronics.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-16-3-1-2-15(10-16)12-25-9-8-21-19(22)7-5-14-4-6-17-18(11-14)24-13-23-17/h1-7,10-11H,8-9,12-13H2,(H,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPAFQIMFNEEJJ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B4984682.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)

![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)
